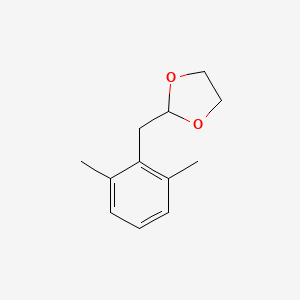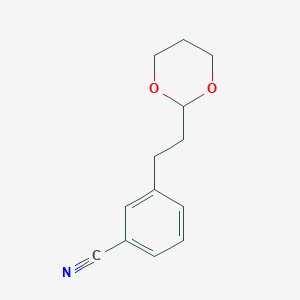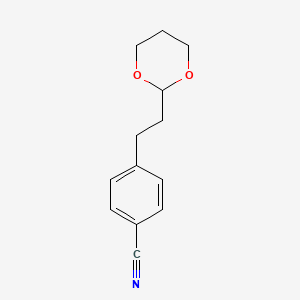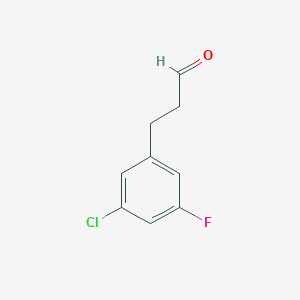
8-(4-Isopropylphenyl)-8-oxooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylphenol is an organic compound with the formula (CH3)2CHC6H4OH. The molecule consists of an isopropyl group affixed to the para (p-) position of phenol . The compound, a white solid, is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .
Synthesis Analysis
Eugenol derivatives, which are structurally similar to the compound , have been synthesized by esterification reactions in the hydroxyl group (-OH) of eugenol with different carboxylic acids . Another synthesis method involves a one-pot, three-component reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite using the Kabachnik–Fields reaction .Molecular Structure Analysis
The molecular structure of 4-Isopropylphenylboronic acid, a compound with a similar structure, has been analyzed . The molecular formula is CHBO, with an average mass of 164.009 Da and a Monoisotopic mass of 164.100861 Da .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This reaction could potentially be relevant to the compound .Physical And Chemical Properties Analysis
4-Isopropylphenol, a compound with a similar structure, is a white solid with a melting point of 62 °C (144 °F; 335 K) and a boiling point of 230 °C (446 °F; 503 K) .科学的研究の応用
1. Medium Chain Fatty Acid Metabolism Evaluation
A study by Lee et al. (2004) developed a novel radiotracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer showed potential in assessing liver metabolism and exhibited stability when incubated with human serum, suggesting its use in liver function studies (Lee et al., 2004).
2. Novel Oxorhenium(V) Complexes
Machura et al. (2013) synthesized novel oxorhenium(V) complexes incorporating carboxylic acid derivatives, including 8-quinolinecarboxylic acid. These complexes demonstrated potential as catalysts in epoxidation reactions, which are significant in synthetic organic chemistry (Machura et al., 2013).
3. Biomarkers of Oxidative Stress
Lerro et al. (2020) studied the association between urinary 2,4-D and biomarkers like 8-isoprostane. This research contributes to understanding the role of 8-oxo compounds in evaluating oxidative stress in environmental health studies (Lerro et al., 2020).
4. Organocatalysis in Synthesis
Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a novel, green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes. This finding is vital for developing more sustainable and environmentally friendly catalysts in chemical syntheses (Nazari et al., 2014).
5. Heterocyclic Compound Synthesis
Shimizu et al. (2009) described the oxidative coupling of carboxylic acids with alkynes, leading to the synthesis of 8-substituted isocoumarin derivatives. This methodology is significant in the synthesis of complex organic molecules with potential pharmaceutical applications (Shimizu et al., 2009).
6. Synthesis of Whisky Lactone
Zhang Junsong (2012) discussed the synthesis of whisky lactone, starting from 3-methyl-4-oxooctanoic acid. This research contributes to the understanding of flavor compound synthesis, which is relevant in food chemistry and industry (Zhang Junsong, 2012).
7. Oxidative Stress Biomarkers
Bastani et al. (2009) developed an analytical method for determining 8-epi PGF(2alpha) concentrations, a biomarker of oxidative stress. This research aids in understanding the role of oxidative stress in various diseases and physiological conditions (Bastani et al., 2009).
8. Liquid Crystalline Compounds
López-Velázquez et al. (2012) synthesized and analyzed liquid crystalline compounds derived from 4-oxy-hexanoic acid and 4-oxy-undecanoic acid. These compounds have potential applications in the field of materials science, particularly in the development of new liquid crystal technologies (López-Velázquez et al., 2012).
9. Chromene Synthesis
Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in biologically active compounds. This research contributes to the development of efficient synthetic routes for pharmacologically relevant molecules (Zhu et al., 2014).
10. Synthesis Planning in Medicinal Chemistry
Hanessian et al. (2002) developed strategies for the synthesis of 8-aryl-3-hydroxy-4-amino-2,7-diisopropyloctanoic acids, crucial in the development of renin inhibitors. This research highlights the importance of synthesis planning in medicinal chemistry (Hanessian et al., 2002).
Safety and Hazards
The safety data sheet for 4-Isopropylphenyl isocyanate, a compound with a similar structure, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
8-oxo-8-(4-propan-2-ylphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-13(2)14-9-11-15(12-10-14)16(18)7-5-3-4-6-8-17(19)20/h9-13H,3-8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZJNXVLCUICBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645424 |
Source


|
| Record name | 8-Oxo-8-[4-(propan-2-yl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Isopropylphenyl)-8-oxooctanoic acid | |
CAS RN |
898791-41-8 |
Source


|
| Record name | 4-(1-Methylethyl)-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxo-8-[4-(propan-2-yl)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

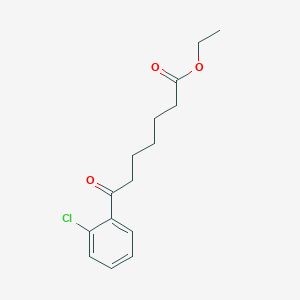
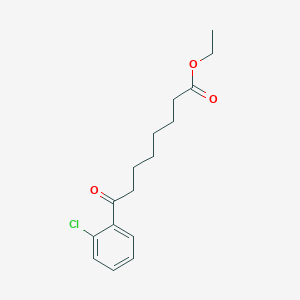
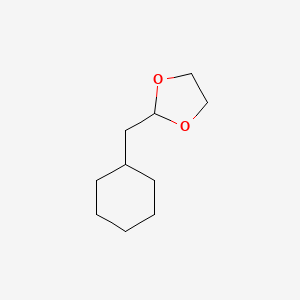
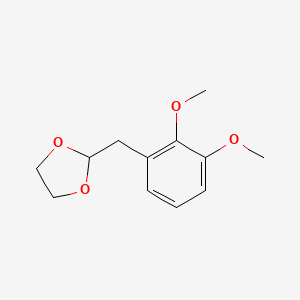
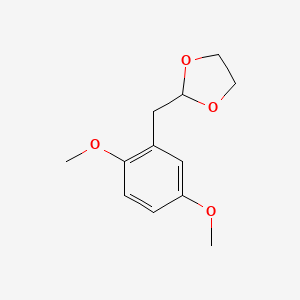

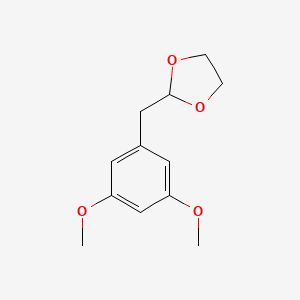
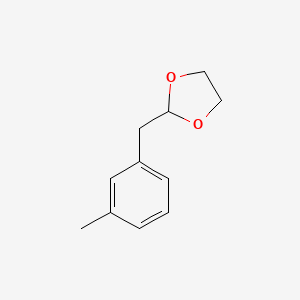
![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
